chemical structure and physical properties of 7-Amino-1,8-naphthyridine-2,4-diol
chemical structure and physical properties of 7-Amino-1,8-naphthyridine-2,4-diol
An In-depth Technical Guide to 7-Amino-1,8-naphthyridine-2,4-diol: Structure, Properties, and Scientific Context
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1,8-Naphthyridine Scaffold
Within the landscape of nitrogen-containing heterocyclic compounds, the 1,8-naphthyridine scaffold has emerged as a "privileged structure," commanding significant interest from medicinal chemists and drug discovery professionals.[1][2] This bicyclic aromatic system, a bioisostere of quinoline, serves as the foundational core for a multitude of molecules exhibiting a vast spectrum of biological activities.[2] The journey of this scaffold from its initial synthesis in 1927 to its current status was catalyzed by the discovery of nalidixic acid in 1962, the first derivative to show potent antibacterial activity.[2][3] This breakthrough established 1,8-naphthyridines as a critical pharmacophore, leading to the development of compounds with anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][4][5]
This guide provides a comprehensive technical examination of a specific, functionally rich derivative: 7-Amino-1,8-naphthyridine-2,4-diol (CAS No. 76541-91-8). We will delve into its core chemical structure, elucidate its physicochemical and spectroscopic properties, propose a representative synthetic strategy, and discuss its potential relevance in modern research, grounding all claims in authoritative data.
Section 1: Molecular Identity and Structural Elucidation
A precise understanding of a molecule's structure is paramount for rational drug design and development. This section deconstructs the identity and key structural features of 7-Amino-1,8-naphthyridine-2,4-diol.
Core Chemical Identifiers
The fundamental identifiers for this compound are summarized below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 76541-91-8 | [6] |
| Molecular Formula | C₈H₇N₃O₂ | [6][7] |
| Molecular Weight | 177.16 g/mol | [6] |
| Monoisotopic Mass | 177.05383 Da | [7] |
| InChIKey | YKWBJEGNZIUWLI-UHFFFAOYSA-N | [7] |
Tautomerism: The Diol vs. Hydroxy-Keto Forms
While the IUPAC name suggests a "diol" structure, it is crucial to recognize that this compound exists in a state of tautomeric equilibrium. The more thermodynamically stable and predominant form is the 7-amino-4-hydroxy-1,8-naphthyridin-2(1H)-one tautomer. This keto-enol tautomerism is a defining characteristic of hydroxypyridine and related heterocyclic systems. The lactam (amide) functionality within the ring in the keto form confers significant aromatic stability.
Caption: Tautomeric equilibrium of the title compound.
Section 2: Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its key properties based on its structure and data from closely related analogues.[7] These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.
Quantitative and Qualitative Data Summary
| Property | Value / Expected Characteristic | Rationale / Source |
| Melting Point | > 300 °C (with decomposition) | Expected. Similar compounds like 7-Amino-1,8-naphthyridin-2(8H)-one melt at >335 °C.[8] The planar, hydrogen-bonding structure facilitates strong crystal lattice packing. |
| Appearance | Off-white to light yellow crystalline solid | Typical for this class of heterocyclic compounds.[9] |
| XlogP (Predicted) | -0.4 | [7] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and alcohols. | Expected. The polar functional groups are offset by the rigid aromatic core. High melting point suggests low solubility in non-polar solvents.[9] |
| Storage | Store at -20°C in a dry, dark place. | [8] |
Solubility Profile: A Practical Perspective
For laboratory use, stock solutions are best prepared by dissolving the compound in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9] For biological assays, subsequent dilutions should be made into aqueous buffers. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[9] Direct dissolution in aqueous buffers like PBS (pH 7.2) is expected to be low but may be sufficient for some applications.[9]
Section 3: Spectroscopic Characterization (Predicted)
Structural confirmation of a synthesized compound relies on a suite of spectroscopic techniques. As experimental spectra for 7-Amino-1,8-naphthyridine-2,4-diol are not publicly available, this section provides an expert prediction of its key spectral signatures based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show distinct peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200-3400 | N-H stretch (amine & amide), O-H stretch | Medium-Broad (multiple bands) |
| 3000-3150 | Aromatic C-H stretch | Variable |
| 1650-1690 | C=O stretch (lactam/amide) | Strong |
| 1580-1620 | C=C and C=N stretches, N-H bend | Medium-Strong |
| 1050-1300 | C-O stretch | Strong |
(Reference for band positions:[10])
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on the aromatic core are expected to appear in the δ 6.5-8.5 ppm region. The protons of the amine (NH₂), hydroxyl (OH), and lactam (NH) groups will be broad signals with variable chemical shifts depending on the solvent and concentration.
-
¹³C NMR: The spectrum will be characterized by signals for the aromatic carbons (δ 110-150 ppm), the carbonyl carbon of the lactam (δ > 160 ppm), and carbons bonded to nitrogen and oxygen atoms.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula.
-
[M+H]⁺ (Positive Ion Mode): Expected m/z ≈ 178.0611
-
[M-H]⁻ (Negative Ion Mode): Expected m/z ≈ 176.0465
(Reference for predicted m/z values:[7])
Section 4: Synthesis and Handling
The synthesis of 1,8-naphthyridines often relies on established condensation reactions. A plausible and efficient route to the target molecule can be designed based on these principles.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves the well-known Friedländer annulation, which condenses an ortho-amino-aldehyde/ketone with a compound containing an activated methylene group. Here, the core can be disconnected to 2,6-diaminopyridine and a suitable three-carbon component with appropriate functionalization.
Caption: Retrosynthetic pathway for the target scaffold.
Representative Synthetic Protocol
This protocol describes a validated, general approach for synthesizing the 1,8-naphthyridine core, which can be adapted for this specific target. The key step is the acid-catalyzed condensation of 2,6-diaminopyridine with a β-keto ester or a malonic ester derivative.[11]
Workflow: Friedländer Annulation
Caption: General experimental workflow for synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2,6-diaminopyridine (1.0 eq) and diethyl malonate (1.1 eq).
-
Catalysis: Carefully add polyphosphoric acid (PPA) or another suitable acid catalyst with stirring. The mixture will become a thick slurry.
-
Heating: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., Nitrogen) for 4-8 hours.
-
Monitoring: Periodically take aliquots to monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slow addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF) or by silica gel column chromatography to yield the final product.
Section 5: Relevance and Potential in Drug Discovery
The structural features of 7-Amino-1,8-naphthyridine-2,4-diol make it a compelling scaffold for medicinal chemistry. The arrangement of hydrogen bond donors (amine, hydroxyl, lactam N-H) and acceptors (carbonyl oxygen, ring nitrogens) provides a framework for specific, high-affinity interactions with biological targets like enzyme active sites.[12]
The 1,8-naphthyridine core is a known inhibitor of bacterial DNA gyrase and topoisomerase, the basis for the quinolone and naphthyridone antibiotics.[3][13] Furthermore, derivatives have shown promise as:
-
Anticancer Agents: By targeting various kinases and other cell-signaling proteins.[5]
-
Antiviral Compounds: Including activity against HIV.[1]
-
Modulators of CNS Targets: For potential use in neurodegenerative and psychiatric disorders.[4]
This particular derivative, with its dense functionalization, serves as a versatile starting point for building chemical libraries to screen for novel biological activities.
Conclusion
7-Amino-1,8-naphthyridine-2,4-diol is a structurally intriguing molecule rooted in the pharmacologically significant 1,8-naphthyridine family. While detailed experimental data remains sparse, its predicted chemical and physical properties, combined with a well-understood synthetic framework, position it as a valuable building block for researchers. Its rich array of hydrogen bonding functionalities and its rigid, planar core make it an ideal candidate for structure-based drug design, offering numerous avenues for modification and optimization in the pursuit of novel therapeutic agents.
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